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molecular formula C8H8ClNO4S B8758176 Carbamic acid, [(2-chlorophenyl)sulfonyl]-, methyl ester CAS No. 137832-63-4

Carbamic acid, [(2-chlorophenyl)sulfonyl]-, methyl ester

Cat. No. B8758176
M. Wt: 249.67 g/mol
InChI Key: LLVFLMQXGZLNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728018B2

Procedure details

To 25.0 g 2-chloro-benzenesulfonamide was added 75 mL acetonitrile and 45.2 mL (2.5 eq) triethylamine. The mixture was cooled with an ice bath and 15.1 mL methyl chloroformate was slowly added dropwise. The mixture was stirred overnight at room temperature and concentrated in vacuo. Water was added and de aqueous layer was washed two times with ether. Acidification of the aqueous layer with 2 M HCl led to formation of a white precipitate. The suspension was filtered, the residue was washed with H2O and dried in vacuo to yield 19.1 g of a white solid. 1H NMR (400 MHz, DMSO-d6) δ 3.58 (s, 3H), 7.52-7.61 (m, 1H), 7.62-7.72 (m, 2H), 8.10 (dd, J=8 and 1.5 Hz, 1H), 12.42 (br s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].C(N(CC)CC)C.Cl[C:20]([O:22][CH3:23])=[O:21]>C(#N)C>[CH3:23][O:22][C:20](=[O:21])[NH:11][S:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
45.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15.1 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water was added and de aqueous layer
WASH
Type
WASH
Details
was washed two times with ether
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the residue was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(NS(=O)(=O)C1=C(C=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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